molecular formula C8F4N2 B154472 Tetrafluorophthalonitrile CAS No. 1835-65-0

Tetrafluorophthalonitrile

Cat. No. B154472
CAS RN: 1835-65-0
M. Wt: 200.09 g/mol
InChI Key: OFLRJMBSWDXSPG-UHFFFAOYSA-N
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Patent
US06020517

Procedure details

By a method similar to Example 11, a reaction was carried out using 2,4,5,6-tetrafluoroisophthalonitrile, instead of 3,4,5,6-tetrafluorophthalonitrile. After 5 hours, the reaction solution was analyzed by gas chromatography, whereupon the conversion of 2,4,5,6-tetrafluoroisophthalonitrile was found to be 36% and the yield of 2,3,4,6-tetrafluorobenzonitrile (based on 2,4,5,6-tetrafluoroisophthalonitrile) was 20%. At the same time, 1.1 mmol of α-methylbenzylcyanide was produced. This corresponded to 0.35 times molar amount relative to the production of 2,3,4,6-tetrafluorobenzonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2]1[C:9](C#N)=[C:8](F)[C:7](F)=[C:6](F)[C:3]=1[C:4]#N.FC1C(F)=C(F)C(F)=C([C:19]#[N:20])C=1C#N.F[C:30]1C(F)=C(F)C=C(F)C=1C#N>>[CH3:30][CH:4]([C:19]#[N:20])[C:3]1[CH:2]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C(=C(C(=C1C#N)F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(C#N)=C(C(=C1F)F)F)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C(=C(C(=C1C#N)F)F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C(=CC(=C1F)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC(C1=CC=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.1 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.